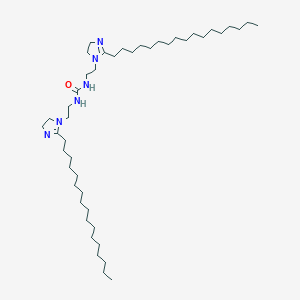
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea, commonly known as BIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIU is a lipophilic urea derivative that can easily penetrate the cell membrane and interact with various biological molecules.
Mecanismo De Acción
The mechanism of action of BIU is not fully understood. However, studies have shown that BIU can interact with various biological molecules, including proteins and lipids, and alter their function. BIU has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that BIU can affect various biochemical and physiological processes. BIU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BIU has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Additionally, BIU has been shown to modulate the immune system and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BIU is its lipophilic nature, which allows it to easily penetrate the cell membrane and interact with various biological molecules. BIU also has a high purity, which makes it suitable for use in lab experiments. However, one of the limitations of BIU is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of BIU. One potential direction is the development of BIU-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the study of the mechanism of action of BIU and its interaction with biological molecules. Additionally, further studies are needed to evaluate the safety and efficacy of BIU in vivo. Overall, the study of BIU has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
The synthesis of BIU involves the reaction of heptadecylamine with ethylenediamine and urea in the presence of a catalyst. The reaction occurs under mild conditions and yields a high purity product. The resulting BIU is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
BIU has been extensively studied for its potential application in various fields of scientific research. One of the significant applications of BIU is in the development of drug delivery systems. Due to its lipophilic nature, BIU can easily penetrate the cell membrane and deliver drugs to the target site. BIU has also been studied for its potential as an antitumor agent, as it has shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
13170-68-8 |
|---|---|
Nombre del producto |
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea |
Fórmula molecular |
C45H88N6O |
Peso molecular |
729.2 g/mol |
Nombre IUPAC |
1,3-bis[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]urea |
InChI |
InChI=1S/C45H88N6O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-35-39-50(43)41-37-48-45(52)49-38-42-51-40-36-47-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,48,49,52) |
Clave InChI |
BUYXMXMAYBANJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
Otros números CAS |
13170-68-8 |
Sinónimos |
N,N'-Bis[2-[(2-heptadecyl-4,5-dihydro-1H-imidazol)-1-yl]ethyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



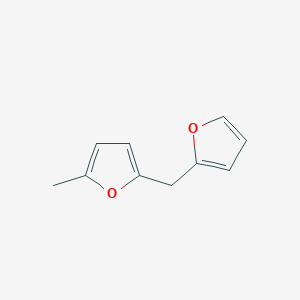

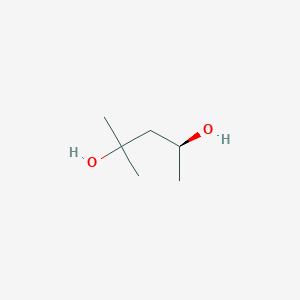
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
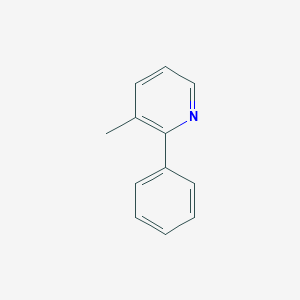
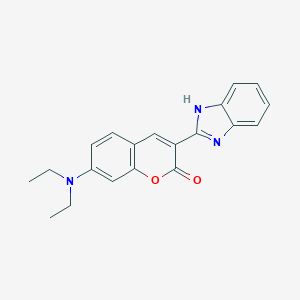
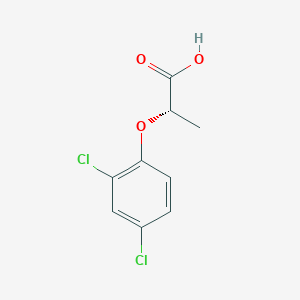

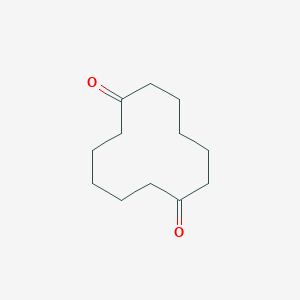
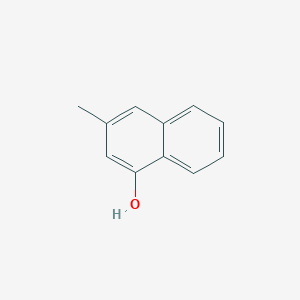
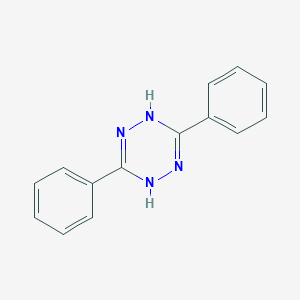
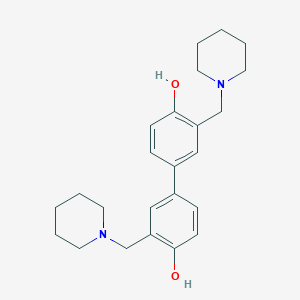
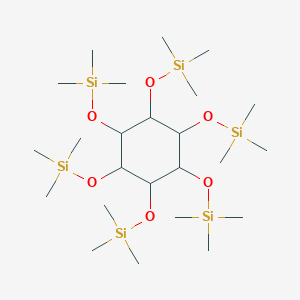
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)